Dibenzothiophene, 3,7-dinitro-, 5-oxide
Description
Dibenzothiophene, 3,7-dinitro-, 5-oxide (CAS: Not explicitly provided; structurally related to CAS 1013-23-6 for dibenzothiophene 5-oxide) is a polycyclic aromatic sulfur heterocyclic (PASH) compound derived from dibenzothiophene (DBT). Its structure features two nitro groups at the 3- and 7-positions and a sulfoxide group at the 5-position (Figure 1). This compound is synthesized through nitration of dibenzothiophene 5-oxide using concentrated nitric and sulfuric acids, yielding a lemon-yellow crystalline product with a melting point of 287–288°C .
Properties
Molecular Formula |
C12H6N2O5S |
|---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
3,7-dinitrodibenzothiophene 5-oxide |
InChI |
InChI=1S/C12H6N2O5S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)20(19)11(9)5-7/h1-6H |
InChI Key |
AEFDIOODLJMOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Electronics
Dibenzothiophene derivatives are increasingly utilized as building blocks in organic electronics due to their electron-deficient characteristics. The incorporation of dibenzothiophene, 3,7-dinitro-, 5-oxide into conjugated polymers can enhance their electronic properties:
- Photovoltaic Devices : As an electron acceptor in donor-acceptor systems for organic photovoltaic cells, improving charge separation and overall efficiency.
- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties contribute to better light-emitting efficiency and stability .
Research has indicated that dibenzothiophene derivatives exhibit significant biological activities:
- Antimicrobial Properties : Studies show that certain derivatives can inhibit bacterial growth, suggesting potential use in developing antimicrobial agents .
- Antitumor Activity : Investigations into its effects on cancer cell lines reveal that dibenzothiophene derivatives can inhibit cell proliferation, indicating potential as a therapeutic agent against various cancers .
Environmental Chemistry
Dibenzothiophene compounds are also studied for their role in environmental chemistry:
- Pollutant Degradation : Their chemical structure allows for interactions with other pollutants, potentially aiding in bioremediation processes where microorganisms break down toxic substances .
Case Study 1: Organic Photovoltaics
A study investigated the use of this compound as an electron acceptor in organic photovoltaic devices. The results showed improved power conversion efficiency when incorporated into polymer blends compared to conventional acceptors. This highlights its potential in enhancing solar energy conversion technologies.
Case Study 2: Antimicrobial Efficacy
In vitro tests evaluated the antimicrobial efficacy of dibenzothiophene derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial activity and potential for further development into pharmaceutical applications .
Comparison with Similar Compounds
Physical and Chemical Properties
Analytical Characterization
- Spectroscopy : ¹H/¹³C NMR and FT-IR confirm substitution patterns (e.g., nitro groups at 3,7-positions) .
- Mass Spectrometry : MALDI-TOF MS detects [M+Na]⁺ ions for precise molecular weight determination .
Key Research Findings
Synthetic Efficiency : Nitration of DBT 5-oxide achieves higher yields (75.5%) compared to aerobic oxidation methods, which require specialized catalysts .
Thermal Stability : The melting point of 3,7-dinitro-DBT 5-oxide (287–288°C) exceeds that of DBT (98–100°C) and DBT 5-oxide (231°C), indicating enhanced stability due to nitro groups .
Environmental Persistence : Like DBT, 3,7-dinitro-DBT 5-oxide is likely resistant to biodegradation, posing challenges for environmental remediation .
Preparation Methods
Hydrogen Peroxide-Mediated Oxidation
A widely adopted method involves using hydrogen peroxide (H₂O₂) in acetic acid. For instance, dibenzothiophene-5-oxide is synthesized by reacting dibenzothiophene with 30% H₂O₂ in glacial acetic acid at reflux conditions. The reaction typically achieves a 95% yield when stoichiometric H₂O₂ is used, but excess oxidant risks sulfone formation.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Oxidant | 30% H₂O₂ |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 1–2 hours |
| Yield | 90–95% |
Catalytic Oxidation with Vanadium
Alternative methods employ oxidovanadium(IV) catalysts to enhance selectivity. For example, a mixture of H₂O₂ (0.008 mol) and vanadium-based catalysts in methanol at 40°C selectively produces dibenzothiophene-5-oxide with minimal sulfone byproducts. This approach leverages the catalyst’s ability to modulate electron transfer, achieving a turnover frequency (TOF) of 175–276 h⁻¹.
Nitration of Dibenzothiophene-5-Oxide
Introducing nitro groups at the 3- and 7-positions of dibenzothiophene-5-oxide is the most challenging step due to competing oxidation of the sulfoxide group to sulfone.
Nitration with Mixed Acid Systems
The conventional method employs a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). For example, dissolving dibenzothiophene-5-oxide in H₂SO₄ at 0°C, followed by dropwise addition of HNO₃ (d = 1.5) at 60–70°C, yields 3,7-dinitrodibenzothiophene-5-oxide. The sulfoxide’s electron-withdrawing nature directs nitration to the 3- and 7-positions, but prolonged exposure to HNO₃ risks sulfone formation.
Optimized Nitration Conditions:
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ (d = 1.5) |
| Acid Catalyst | H₂SO₄ (concentrated) |
| Temperature | 60–70°C |
| Reaction Time | 30–45 minutes |
| Yield | 70–75% |
Stepwise Mononitration and Dinitration
To mitigate over-oxidation, a two-step nitration strategy is employed:
-
Mononitration : Dibenzothiophene-5-oxide is nitrated at 0°C to produce 3-nitrodibenzothiophene-5-oxide (yield: 60–65%).
-
Dinitration : The mononitro intermediate is subjected to a second nitration at 70°C, achieving 3,7-dinitrodibenzothiophene-5-oxide with 70% yield.
Challenges and Mitigation Strategies
Sulfoxide Oxidation During Nitration
The sulfoxide group’s susceptibility to oxidation necessitates strict control of reaction parameters. Elevated temperatures (>80°C) or excess HNO₃ promote conversion to the sulfone. Mitigation strategies include:
-
Using stoichiometric HNO₃ to limit oxidative side reactions.
-
Conducting nitration at lower temperatures (60–70°C) with shorter reaction times.
Byproduct Formation and Purification
Minor byproducts such as 2,8-dinitro isomers and sulfone derivatives are common. Preparative high-performance liquid chromatography (HPLC) with chloroform/ethyl acetate (3:1) eluents effectively isolates the target compound.
Alternative Synthetic Routes
Direct Nitration of Dibenzothiophene Followed by Oxidation
While less common, dibenzothiophene can first be nitrated to 3,7-dinitrodibenzothiophene, followed by selective oxidation of the sulfide to sulfoxide. However, this route suffers from poor regioselectivity during nitration and requires harsh oxidation conditions.
Characterization and Validation
Spectroscopic Analysis
Q & A
Q. How should researchers validate adsorption mechanisms of dibenzothiophene on functionalized surfaces?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
